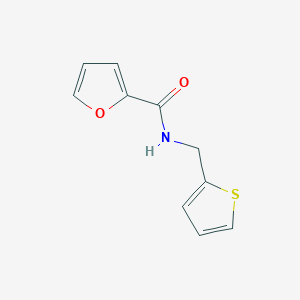
(4-methoxy-2,5-dimethylbenzyl)(2-methoxy-5-methylphenyl)amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-methoxy-2,5-dimethylbenzyl)(2-methoxy-5-methylphenyl)amine, also known as DOM, is a psychoactive drug that belongs to the amphetamine class of drugs. DOM is a potent hallucinogen that produces effects similar to those of other hallucinogenic drugs such as LSD and mescaline.
作用机制
(4-methoxy-2,5-dimethylbenzyl)(2-methoxy-5-methylphenyl)amine acts as a partial agonist at serotonin receptors in the brain. It binds to these receptors and activates them, producing its hallucinogenic effects. (4-methoxy-2,5-dimethylbenzyl)(2-methoxy-5-methylphenyl)amine also increases the release of dopamine and norepinephrine in the brain, which may contribute to its stimulating effects.
Biochemical and Physiological Effects:
(4-methoxy-2,5-dimethylbenzyl)(2-methoxy-5-methylphenyl)amine produces a wide range of biochemical and physiological effects. It increases heart rate, blood pressure, and body temperature. It also produces dilated pupils, increased sweating, and dry mouth. (4-methoxy-2,5-dimethylbenzyl)(2-methoxy-5-methylphenyl)amine can also cause nausea, vomiting, and diarrhea. Its hallucinogenic effects include visual and auditory hallucinations, altered perception of time and space, and changes in mood and thought.
实验室实验的优点和局限性
(4-methoxy-2,5-dimethylbenzyl)(2-methoxy-5-methylphenyl)amine has several advantages for use in lab experiments. It is a potent hallucinogen that produces effects similar to other hallucinogenic drugs. It is also relatively easy to synthesize in a laboratory setting. However, (4-methoxy-2,5-dimethylbenzyl)(2-methoxy-5-methylphenyl)amine has several limitations. It is a Schedule I controlled substance in the United States, which makes it difficult to obtain for research purposes. It is also a potent drug that can produce severe side effects, which can make it difficult to use in human subjects.
未来方向
There are several future directions for research on (4-methoxy-2,5-dimethylbenzyl)(2-methoxy-5-methylphenyl)amine. One area of research is to study the role of serotonin receptors in the brain and their involvement in mood and behavior. Another area of research is to study the potential therapeutic uses of (4-methoxy-2,5-dimethylbenzyl)(2-methoxy-5-methylphenyl)amine, such as in the treatment of depression or anxiety. Finally, there is a need for further research on the long-term effects of (4-methoxy-2,5-dimethylbenzyl)(2-methoxy-5-methylphenyl)amine use, particularly on the brain and behavior.
合成方法
(4-methoxy-2,5-dimethylbenzyl)(2-methoxy-5-methylphenyl)amine can be synthesized in a laboratory by reacting 2,5-dimethoxybenzaldehyde with nitroethane to produce 2,5-dimethoxyphenyl-2-nitropropene. This compound is then reduced using sodium borohydride to produce 2,5-dimethoxyphenyl-2-amino-propane. Finally, this compound is reacted with 2-methoxy-5-methylphenylboronic acid to produce (4-methoxy-2,5-dimethylbenzyl)(2-methoxy-5-methylphenyl)amine.
科学研究应用
(4-methoxy-2,5-dimethylbenzyl)(2-methoxy-5-methylphenyl)amine has been used in scientific research to study its effects on the brain and behavior. It has been shown to produce profound alterations in perception, mood, and thought. (4-methoxy-2,5-dimethylbenzyl)(2-methoxy-5-methylphenyl)amine has also been used to study the role of serotonin receptors in the brain and their involvement in the regulation of mood and behavior.
属性
IUPAC Name |
2-methoxy-N-[(4-methoxy-2,5-dimethylphenyl)methyl]-5-methylaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO2/c1-12-6-7-17(20-4)16(8-12)19-11-15-9-14(3)18(21-5)10-13(15)2/h6-10,19H,11H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQPUBSIGLUUCQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NCC2=C(C=C(C(=C2)C)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-(2-chlorophenyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B5861886.png)

![1-benzyl-5-{[(4-fluorophenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5861895.png)
![2-({[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-5-phenyl-1,3,4-oxadiazole](/img/structure/B5861907.png)

![N-(4-{[4-(4-methylbenzoyl)-1-piperazinyl]sulfonyl}phenyl)acetamide](/img/structure/B5861910.png)
![N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]butanamide](/img/structure/B5861935.png)

![2-{[(4-nitrophenyl)sulfonyl]amino}benzamide](/img/structure/B5861954.png)
![6-(2,6-dichlorophenyl)-1,5-diazabicyclo[3.1.0]hexane](/img/structure/B5861958.png)
![5-[(2-fluorobenzyl)thio]-1-phenyl-1H-tetrazole](/img/structure/B5861959.png)

